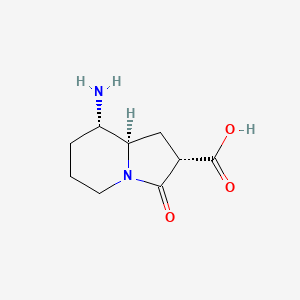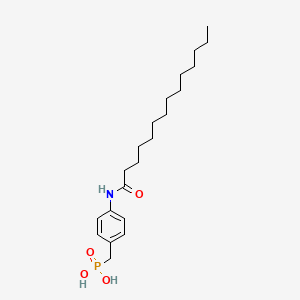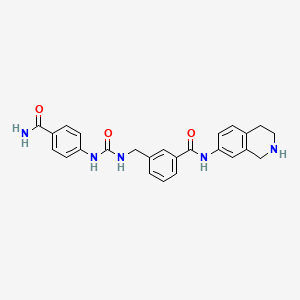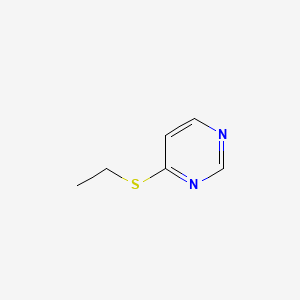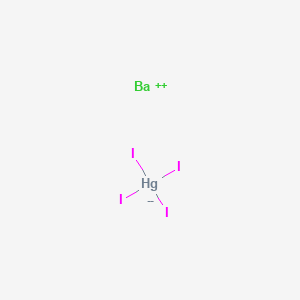
2-甲基-4-异丁酰间苯三酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-Methyl-4-isobutyrylphloroglucinol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives.
Biology: Studied for its biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
2-Methyl-4-isobutyrylphloroglucinol is a derivative of phloroglucinol, a compound known for its diverse biological activities .
Mode of Action
It’s known that phloroglucinol derivatives exhibit anticancer and anti-inflammatory activities . They inhibit the proliferation of cancer cells, with some derivatives showing excellent inhibitory effects on MCF-7 cancer cells . The compound induces apoptosis in a concentration-dependent manner .
Result of Action
The primary result of the action of 2-Methyl-4-isobutyrylphloroglucinol is the inhibition of cancer cell proliferation and the induction of apoptosis . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
生化分析
Biochemical Properties
It is known that phloroglucinol derivatives, to which this compound belongs, have been found to exhibit a variety of biological activities, such as anticancer and anti-inflammatory effects .
Cellular Effects
Phloroglucinol derivatives have been found to exhibit antiproliferative activities on cancer cell lines .
Molecular Mechanism
Phloroglucinol derivatives have been found to induce apoptosis in a concentration-dependent manner .
Metabolic Pathways
It is known that phloroglucinols are synthesized starting from three malonyl-CoA units .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-isobutyrylphloroglucinol involves the introduction of an isobutyryl group at the C4 position of the phloroglucinol nucleus. The synthetic route typically includes the following steps:
Formation of Phloroglucinol Core: The phloroglucinol core is synthesized from malonyl-CoA units through a series of enzymatic reactions.
Introduction of Isobutyryl Group: The isobutyryl group is introduced using isobutyryl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-isobutyrylphloroglucinol are not well-documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
化学反应分析
Types of Reactions
2-Methyl-4-isobutyrylphloroglucinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
相似化合物的比较
Similar Compounds
Phloroglucinol: The parent compound with similar biological activities.
Pseudoaspidinol: A phloroglucinol derivative with anticancer properties.
Flavaspidic Acid: Another derivative with anti-inflammatory effects
Uniqueness
2-Methyl-4-isobutyrylphloroglucinol is unique due to the presence of the isobutyryl group, which enhances its biological activity and specificity compared to other phloroglucinol derivatives .
属性
IUPAC Name |
2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGICEILONCHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C(=O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

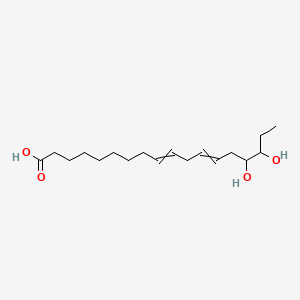
![22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol](/img/structure/B592838.png)
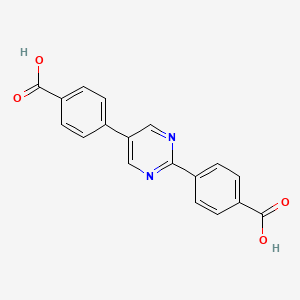

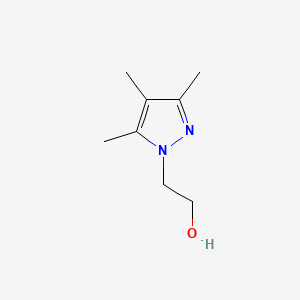
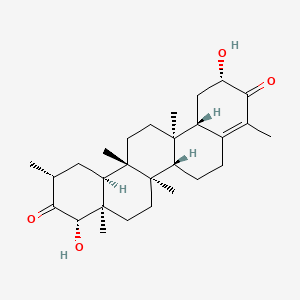
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/new.no-structure.jpg)
![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)
